molecular formula C8H9NO5S B117533 3-Acetamido-4-hydroxybenzenesulfonic acid CAS No. 153835-66-6

3-Acetamido-4-hydroxybenzenesulfonic acid

Cat. No. B117533
M. Wt: 231.23 g/mol
InChI Key: YTOOQCAFDGRBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-4-hydroxybenzenesulfonic acid (AHBS) is an important chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. AHBS is an aromatic sulfonic acid that is widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Mechanism Of Action

The mechanism of action of 3-Acetamido-4-hydroxybenzenesulfonic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to the anti-inflammatory effects of 3-Acetamido-4-hydroxybenzenesulfonic acid. 3-Acetamido-4-hydroxybenzenesulfonic acid has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.

Biochemical And Physiological Effects

3-Acetamido-4-hydroxybenzenesulfonic acid has been shown to have anti-inflammatory, analgesic, and antimicrobial effects. 3-Acetamido-4-hydroxybenzenesulfonic acid has also been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. 3-Acetamido-4-hydroxybenzenesulfonic acid has been shown to have low toxicity and is generally considered safe for use in various applications.

Advantages And Limitations For Lab Experiments

3-Acetamido-4-hydroxybenzenesulfonic acid has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and diverse applications. However, 3-Acetamido-4-hydroxybenzenesulfonic acid has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 3-Acetamido-4-hydroxybenzenesulfonic acid. One potential area of research is the development of new synthetic methods for 3-Acetamido-4-hydroxybenzenesulfonic acid that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 3-Acetamido-4-hydroxybenzenesulfonic acid and its potential applications in the treatment of various diseases. Additionally, the development of new formulations of 3-Acetamido-4-hydroxybenzenesulfonic acid that can improve its solubility and bioavailability is an area of interest. Overall, 3-Acetamido-4-hydroxybenzenesulfonic acid has significant potential for use in various applications, and further research is needed to fully understand its properties and potential.
In conclusion, 3-Acetamido-4-hydroxybenzenesulfonic acid is an important chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. 3-Acetamido-4-hydroxybenzenesulfonic acid has several advantages for use in lab experiments, including its low toxicity, ease of synthesis, and diverse applications. However, 3-Acetamido-4-hydroxybenzenesulfonic acid has some limitations, including its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. There are several future directions for research on 3-Acetamido-4-hydroxybenzenesulfonic acid, including the development of new synthetic methods, investigation of its mechanism of action, and development of new formulations. Overall, 3-Acetamido-4-hydroxybenzenesulfonic acid has significant potential for use in various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

3-Acetamido-4-hydroxybenzenesulfonic acid can be synthesized using various methods, including the reaction of 4-hydroxybenzenesulfonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-nitrophenol with acetic anhydride followed by reduction with iron powder. The yield of 3-Acetamido-4-hydroxybenzenesulfonic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

3-Acetamido-4-hydroxybenzenesulfonic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-Acetamido-4-hydroxybenzenesulfonic acid is used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as sulindac and etodolac. 3-Acetamido-4-hydroxybenzenesulfonic acid has also been shown to have antimicrobial activity against various bacteria and fungi and is used as a preservative in cosmetic and personal care products.

properties

IUPAC Name

3-acetamido-4-hydroxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-5(10)9-7-4-6(15(12,13)14)2-3-8(7)11/h2-4,11H,1H3,(H,9,10)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOOQCAFDGRBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-4-hydroxybenzenesulfonic acid

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